1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride
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Overview
Description
1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzo[1,3]dioxole moiety, which is a fused dioxolane ring, attached to a propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride typically involves the following steps:
Benzodioxole Derivation: The starting material is often a benzodioxole derivative, which undergoes a series of reactions to introduce the desired functional groups.
Amination: The benzodioxole derivative is then subjected to amination, where an amine group is introduced to the molecule.
Alcohol Formation: The resulting compound is further modified to introduce the propan-2-ol moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the benzodioxole ring or the propan-2-ol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride: A structurally related compound with potential similar applications.
4-Benzo(1,3)dioxol-5-ylmethyl-7,8-dimethoxy-isoquinoline, hydrochloride: Another compound with a similar benzodioxole moiety.
Uniqueness: 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)5-12-6-9-2-3-10-11(4-9)15-7-14-10;/h2-4,8,12-13H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZOFNWDLJWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCO2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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